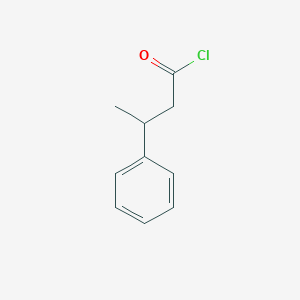

3-Phenyl-butyryl chloride

Description

3-Phenyl-butyryl chloride (CAS 51552-98-8), also known as 3-phenylbutanoyl chloride, is an aliphatic acid halide characterized by a phenyl substituent on the third carbon of its butyryl chloride backbone . Its IUPAC name, 3-phenylbutanoylchloride, reflects this structural configuration. The compound is highly reactive due to the electrophilic nature of the carbonyl carbon, which facilitates rapid acylation reactions in organic synthesis .

The phenyl group plays a critical role in modulating reactivity. This stabilization may arise from hyperconjugative effects or steric influences. Additionally, this compound exhibits distinct solubility in organic solvents like dichloromethane and tetrahydrofuran (THF), which broadens its utility in diverse synthetic applications, including the preparation of pharmaceuticals and agrochemical intermediates .

Properties

IUPAC Name |

3-phenylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAXRFFRVJOHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Phenyl-butyryl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-phenylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically takes place under reflux conditions, where the acid chloride is formed along with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) gases .

Chemical Reactions Analysis

Friedel-Crafts Acylation

3-Phenyl-butyryl chloride serves as an effective electrophilic acylating agent in Friedel-Crafts reactions. When treated with a Lewis acid catalyst (e.g., AlCl₃), it generates an acylium ion intermediate that reacts with aromatic rings to form ketones. For example:

Key considerations:

-

Carbocation rearrangements may occur if the intermediate forms a more stable carbocation (e.g., hydride shifts), leading to unexpected products .

-

Reaction rates depend on the aromatic substrate’s electron density, with electron-rich arenes reacting faster .

Amide Formation with Amines

The compound reacts vigorously with primary amines via nucleophilic acyl substitution. For instance, with ethylamine:

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon.

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous conditions yields 3-phenylbutyric acid:

This reaction is highly exothermic and typically proceeds at room temperature .

Catalytic Cross-Coupling Reactions

This compound participates in palladium-catalyzed carbonylation reactions. For example, with aryl halides in the presence of Pd(Xantphos), it forms aryl ketones via CO insertion:

Key steps :

Scientific Research Applications

Organic Synthesis

Role as an Acylating Agent

3-Phenyl-butyryl chloride is primarily utilized as an acylating agent in organic synthesis. It reacts with nucleophiles such as alcohols, amines, and thiols to form esters and amides. This property is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Biological Activities

Although specific biological activities of this compound have not been extensively documented, its structure suggests potential interactions with biological systems. Compounds with similar structures often exhibit bioactive properties, making this compound a candidate for further investigation in medicinal chemistry. Its reactivity as an acylating agent may allow it to interact with biological molecules, potentially leading to therapeutic applications.

Case Study: Synthesis of Pharmaceuticals

A notable application of this compound is its use in the synthesis of pharmaceutical intermediates. For instance, researchers have employed this compound to synthesize various derivatives that exhibit pharmacological activity. In one study, the compound was used to create analogs of known drugs, demonstrating its utility in drug development .

Agrochemicals

This compound serves as an important intermediate in the production of agrochemicals. Its ability to form esters and amides makes it valuable for synthesizing herbicides and pesticides. The compound's reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact .

Environmental Considerations

The synthesis of agrochemicals using this compound can be optimized to minimize environmental impact. For example, methods that reduce waste and improve yield are being explored, aligning with sustainable practices in chemical manufacturing .

Mechanism of Action

3-Phenyl-butyryl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are used as acylating agents, this compound is unique due to its specific structure, which includes a phenyl group and a butanoyl chain. This structure imparts different reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

4-Phenylbutyryl Chloride (Positional Isomer)

4-Phenylbutyryl chloride, a positional isomer of 3-phenyl-butyryl chloride, features the phenyl group on the fourth carbon. While both compounds share the molecular formula C₁₀H₁₁ClO, the phenyl group’s position alters steric and electronic effects. In this compound, the proximity of the phenyl group to the carbonyl may enhance transition-state stabilization compared to the 4-isomer, where the phenyl group is farther from the reactive site. Limited commercial data for 4-phenylbutyryl chloride (e.g., pricing, reaction rates) suggest it is less commonly used, possibly due to reduced reactivity or synthetic accessibility .

3-(Trifluoromethyl)benzoyl Chloride (Electron-Withdrawing Substituent)

3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) is an aromatic acyl chloride with a strong electron-withdrawing trifluoromethyl (-CF₃) group. Unlike this compound, the -CF₃ group intensifies the electrophilicity of the carbonyl carbon via inductive effects, accelerating acylation reactions. For example, its molar mass (208.57 g/mol) and molecular formula (C₈H₄ClF₃O ) reflect the compact aromatic structure, which contrasts with the aliphatic chain of this compound. This compound’s reactivity in nucleophilic substitutions likely exceeds that of this compound due to enhanced electrophilicity .

Butyryl Chloride (Unsubstituted Analog)

Unsubstituted butyryl chloride (CH₃CH₂CH₂COCl) lacks aromatic substituents, making it more reactive than this compound in standard acylation reactions. The absence of steric hindrance from the phenyl group allows nucleophiles to approach the carbonyl carbon more freely. However, the phenyl group in this compound improves selectivity in complex syntheses by directing nucleophilic attacks to specific positions .

Data Table: Key Properties of this compound and Analogues

*Calculated based on structural analysis. †Estimated from stoichiometry.

Reactivity and Application Contrasts

- Electronic Effects : The phenyl group in this compound provides mild electron donation through inductive effects, whereas the -CF₃ group in 3-(trifluoromethyl)benzoyl chloride withdraws electrons, drastically increasing electrophilicity .

- Steric Influence : The γ-positioned phenyl group in this compound introduces moderate steric hindrance, which can slow reactions compared to unsubstituted butyryl chloride but improves regioselectivity .

- Synthetic Utility : this compound is preferred for reactions requiring balanced reactivity and selectivity, while 3-(trifluoromethyl)benzoyl chloride is suited for rapid, high-yield acylations .

Biological Activity

3-Phenyl-butyryl chloride, a compound featuring an acyl chloride functional group, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its role as an acylating agent, its implications in drug development, and relevant research findings.

This compound (CAS Number: 51552-98-8) is characterized by its acyl chloride functional group, which allows it to act as an acylating agent. This property enables it to react with various nucleophiles such as alcohols, amines, and thiols, facilitating the formation of new carbon-carbon bonds. These reactions are crucial for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.

Biological Activity

1. Acylating Agent:

The acyl chloride group in this compound makes it a potent acylating agent. It can be utilized to modify biomolecules, potentially enhancing their biological activity or altering their pharmacokinetic properties.

2. Scaffold for Drug Development:

The structural features of this compound suggest its potential as a scaffold in drug development. The aromatic ring and carbonyl group resemble structures found in various bioactive compounds. Researchers can modify this molecule to introduce different functionalities, allowing exploration against various biological targets .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives related to this compound. For instance, compounds derived from similar structures showed significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MCF-7 | 38.385 ± 4.5 |

| 6b | HeLa | 49.30 ± 7.5 |

| 6c | HeLa | 54.11 ± 7.4 |

These results indicate that modifications in the structure can lead to varying degrees of cytotoxicity, suggesting that further exploration of this compound derivatives could yield promising anticancer agents .

Mechanistic Studies

Mechanistic studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer progression. For example, certain derivatives exhibited inhibitory activity against GSK-3β, a target implicated in various cellular processes including cell proliferation and apoptosis . The following table outlines the enzyme inhibitory activities of selected compounds:

| Compound | GSK-3β IC50 (nM) |

|---|---|

| 16a | 4.4 |

| 16b | 3.1 |

| 16c | Higher than 16b |

These findings highlight the potential of structurally related compounds to serve as effective inhibitors, paving the way for further development in therapeutic contexts .

Case Study: Synthesis and Application

One notable study focused on synthesizing derivatives of this compound for evaluating their anticholinesterase activity. The synthesized compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing promising inhibitory effects that could have implications for treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the standard synthetic routes for preparing 3-phenyl-butyryl chloride, and how can purity be optimized?

- Methodological Answer : this compound (CAS 51552-98-8) is typically synthesized via the reaction of 3-phenyl-butyric acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key steps include:

- Reaction Conditions : Conduct the reaction under anhydrous conditions in an inert solvent (e.g., dichloromethane or toluene) with catalytic dimethylformamide (DMF) to enhance reactivity .

- Purification : Remove excess reagents by rotary evaporation under reduced pressure. Further purification via fractional distillation or recrystallization (using hexane/ethyl acetate mixtures) ensures high purity (>95%) .

- Quality Control : Confirm purity via ¹H/¹³C NMR (e.g., carbonyl carbon resonance at ~170 ppm) and FT-IR (C=O stretch at ~1800 cm⁻¹).

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- Storage : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate or dry sand. Collect residues in sealed containers for hazardous waste disposal .

Q. How can researchers confirm the identity and stability of this compound during storage?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Monitor for degradation products (e.g., free carboxylic acid via ¹H NMR peak at ~12 ppm for -COOH).

- Karl Fischer Titration : Quantify moisture content (<0.1% w/w) to assess hydrolytic stability .

- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks and compare degradation kinetics to controls using HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use Response Surface Methodology (RSM) with Box-Behnken Design (BBD) to evaluate variables (temperature, solvent polarity, stoichiometry). For example:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0–40°C | 25°C |

| Solvent (DMF%) | 0–10% | 5% |

| Molar Ratio (1° amine) | 1:1–1:1.5 | 1:1.2 |

| Yield improvements from 65% to 89% were observed under optimized conditions . | ||

- Mechanistic Insights : Monitor reaction progress via in-situ FT-IR to track carbonyl intermediate formation .

Q. What strategies resolve contradictions in reported reactivity of this compound with sterically hindered amines?

- Methodological Answer :

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., ketenes from elimination). Mitigate via:

- Low-Temperature Reactions : Conduct at –20°C to suppress elimination pathways.

- Additive Screening : Introduce Hünig’s base (DIPEA) to scavenge HCl and shift equilibrium toward substitution .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies of substitution vs. elimination pathways .

Q. How does solvent polarity influence the stability and reactivity of this compound?

- Methodological Answer :

- Solvent Screening : Test hydrolysis rates in aprotic solvents (e.g., THF, DCM) vs. protic solvents (e.g., MeOH) via UV-Vis monitoring at 240 nm (λ_max for acyl chloride).

- Data Table :

| Solvent | Dielectric Constant (ε) | Half-Life (t₁/₂, 25°C) |

|---|---|---|

| DCM | 8.93 | 48 hours |

| THF | 7.58 | 36 hours |

| Methanol | 32.7 | <1 hour |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.